![molecular formula C27H30O14 B12317617 5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigenin 5-O-neohesperidoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many fruits, vegetables, and herbs. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It is commonly found in plants such as chamomile, parsley, and celery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 5-O-neohesperidoside typically involves the glycosylation of apigenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a sugar moiety to the hydroxyl group of apigenin. The reaction conditions often include a buffered aqueous solution, a suitable glycosyl donor (such as UDP-glucose), and the enzyme glycosyltransferase. The reaction is usually carried out at a controlled temperature and pH to optimize yield and selectivity.
Industrial Production Methods: Industrial production of Apigenin 5-O-neohesperidoside can be achieved through biotechnological approaches, such as microbial fermentation. In this method, genetically engineered microorganisms are used to produce the compound. The fermentation process involves the cultivation of the microorganisms in a nutrient-rich medium, followed by the extraction and purification of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Apigenin 5-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as pyridine or triethylamine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Apigenin 5-O-neohesperidoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Apigenin 5-O-neohesperidoside is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. It has shown promise in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of functional foods, dietary supplements, and cosmetic products due to its health-promoting properties.
Mécanisme D'action
The mechanism of action of Apigenin 5-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Anticancer Activity: Apigenin 5-O-neohesperidoside induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
Comparaison Avec Des Composés Similaires
Apigenin 5-O-neohesperidoside can be compared with other similar flavonoid glycosides, such as:
Apigenin 7-O-glucoside (Apigetrin): Another glycoside of apigenin, known for its similar health benefits but differing in the position of glycosylation.
Vitexin: A flavonoid glycoside with a similar structure but derived from different plant sources and exhibiting distinct biological activities.
Rutin: A glycoside of quercetin, another flavonoid, with comparable antioxidant and anti-inflammatory properties but differing in its glycosylation pattern and source.
The uniqueness of Apigenin 5-O-neohesperidoside lies in its specific glycosylation pattern, which influences its solubility, stability, and bioavailability, thereby affecting its biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXPTCUGPKDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

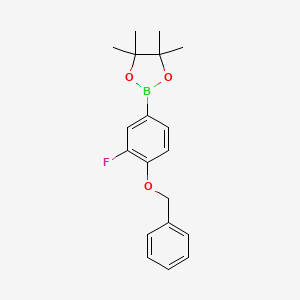
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)
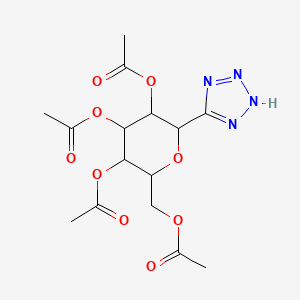

![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)
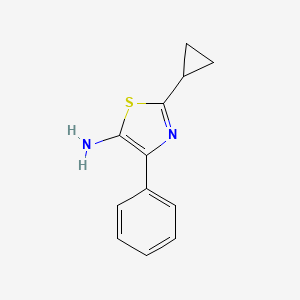

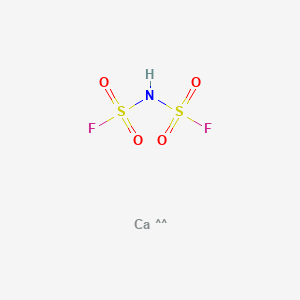

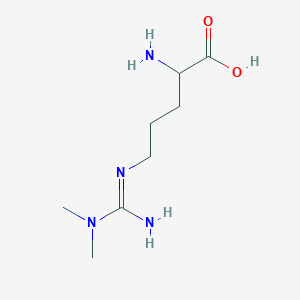
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)
